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Compound of Interest

Compound Name: Di-sec-butyl succinate

Cat. No.: B1593819 Get Quote

This technical guide provides an in-depth analysis of the spectral data of di-sec-butyl
succinate (CAS No. 626-31-3), a key diester in various industrial applications.[1][2] For

researchers, scientists, and professionals in drug development and material science, a

thorough understanding of its spectroscopic signature is paramount for quality control, reaction

monitoring, and structural confirmation. This document synthesizes data from established

spectral databases and theoretical chemical principles to offer a comprehensive reference.

Introduction to Di-sec-butyl Succinate and its
Spectroscopic Characterization
Di-sec-butyl succinate, with the molecular formula C12H22O4 and a molecular weight of

230.30 g/mol , is an ester of succinic acid and sec-butanol.[2] Its isomeric structure presents a

unique spectroscopic fingerprint that distinguishes it from other dibutyl succinate isomers like

di-n-butyl, di-isobutyl, and di-tert-butyl succinate.[3][4][5] Spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

are indispensable tools for the unambiguous identification and characterization of this

molecule. Each technique provides a unique piece of the structural puzzle, and together they

offer a complete picture of the molecule's connectivity and chemical environment.

The causality behind employing a multi-technique approach lies in the complementary nature

of the information obtained. While NMR spectroscopy reveals the precise arrangement of

hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and
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mass spectrometry determines the molecular weight and fragmentation pattern, offering clues

about the molecule's lability.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information

about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of di-sec-butyl succinate is predicted to exhibit four distinct signals

due to the symmetry of the molecule. The two sec-butyl groups are chemically equivalent, as

are the two methylene groups of the succinate backbone.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.85 sextet 2H -O-CH(CH₃)(CH₂CH₃)

~2.60 s 4H
-O-C(O)-CH₂-CH₂-

C(O)-O-

~1.55 m 4H -CH(CH₃)(CH₂CH₃)

~1.20 d 6H -CH(CH₃)(CH₂CH₃)

~0.90 t 6H -CH(CH₃)(CH₂CH₃)

The downfield shift of the methine proton (~4.85 ppm) is attributed to the deshielding effect of

the adjacent oxygen atom of the ester group. The singlet at ~2.60 ppm corresponds to the four

equivalent protons of the succinate backbone. The remaining signals correspond to the ethyl

and methyl protons of the sec-butyl group. For comparison, the methylene protons in diethyl

succinate appear around 2.62 ppm.[6]
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¹³C NMR Spectroscopy: The Carbon Framework
The proton-decoupled ¹³C NMR spectrum of di-sec-butyl succinate will show five distinct

signals, corresponding to the five unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment

~172.5 C=O

~72.0 -O-CH(CH₃)(CH₂CH₃)

~29.5 -CH(CH₃)(CH₂CH₃)

~29.0 -O-C(O)-CH₂-CH₂-C(O)-O-

~19.0 -CH(CH₃)(CH₂CH₃)

~9.5 -CH(CH₃)(CH₂CH₃)

The carbonyl carbon of the ester appears significantly downfield (~172.5 ppm), which is

characteristic for this functional group. The carbon attached to the oxygen (-O-CH) is also

deshielded and appears around 72.0 ppm. The chemical shifts of the aliphatic carbons are in

the expected upfield region. These predicted values are in line with data for similar structures

like dibutyl succinate.[7]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrational modes of different bonds.

Key IR Absorption Bands for Di-sec-butyl Succinate:
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Frequency (cm⁻¹) Intensity Assignment

~1735 Strong C=O stretch (ester)

~2970-2870 Strong C-H stretch (aliphatic)

~1170 Strong C-O stretch (ester)

The most prominent feature in the IR spectrum of di-sec-butyl succinate is the strong

absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching

vibration of the ester functional group. The strong C-H stretching vibrations in the 2970-2870

cm⁻¹ region confirm the presence of aliphatic chains. A strong C-O stretching band is also

expected around 1170 cm⁻¹. While a vapor phase IR spectrum is noted in the PubChem

database, the specific data is not publicly available.[2]

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing

for the determination of the molecular weight and the elucidation of the fragmentation pathways

of a molecule. For di-sec-butyl succinate, Electron Ionization (EI) is a common ionization

technique.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 230, corresponding

to the molecular weight of the compound.[1] The fragmentation pattern is characteristic of

esters and provides further structural confirmation.

Expected Mass Spectrometry Fragments:
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m/z Possible Fragment

230 [M]⁺ (Molecular Ion)

173 [M - C₄H₉O]⁺

157 [M - C₄H₉O₂]⁺

101 [Succinic anhydride + H]⁺

57 [C₄H₉]⁺

The fragmentation is initiated by the loss of a sec-butoxy group ([M - C₄H₉O]⁺, m/z 173) or a

sec-butoxycarbonyl group ([M - C₄H₉O₂]⁺, m/z 157).[1] The base peak is often observed at m/z

101, corresponding to the protonated succinic anhydride fragment.[2] The peak at m/z 57

represents the sec-butyl cation.[1]

Experimental Protocols for Spectral Acquisition
To ensure the acquisition of high-quality, reproducible spectral data, standardized experimental

protocols are essential. The following are recommended procedures for the analysis of di-sec-
butyl succinate.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of di-sec-butyl succinate in ~0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.
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Relaxation Delay (d1): 5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse (zgpg30).

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at

0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

IR Spectroscopy Protocol
Sample Preparation: As di-sec-butyl succinate is a liquid, a thin film can be prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) plates.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Background Correction: Record a background spectrum of the empty sample compartment

or the clean salt plates and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Prepare a dilute solution of di-sec-butyl succinate (e.g., 1 mg/mL) in a

volatile solvent such as dichloromethane or ethyl acetate.
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Gas Chromatograph (GC) Conditions:

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualizing the Data and Workflow
To further clarify the relationships between the structure and the spectral data, the following

diagrams are provided.
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Molecular Structure of Di-sec-butyl Succinate
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Caption: Molecular structure of di-sec-butyl succinate.
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Key Fragmentation Pathways in Mass Spectrometry
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[Succinic anhydride + H]⁺
m/z 101
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Caption: Key fragmentation pathways of di-sec-butyl succinate in EI-MS.
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General Experimental Workflow for Spectral Analysis

Sample of Di-sec-butyl Succinate

Prepare NMR Sample
(in CDCl₃ with TMS)

Prepare IR Sample
(Neat Liquid Film)

Prepare GC-MS Sample
(Dilute in Solvent)

Acquire ¹H and ¹³C NMR Spectra Acquire IR Spectrum Acquire GC-MS Data

Process and Analyze NMR Data Process and Analyze IR Spectrum Analyze Mass Spectrum and Fragmentation

Structural Elucidation and Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of di-sec-butyl succinate.

Conclusion
The comprehensive spectral analysis of di-sec-butyl succinate through NMR, IR, and Mass

Spectrometry provides a robust framework for its identification and characterization. The

predicted spectral data, grounded in established chemical principles and comparison with

related compounds, offers a reliable reference for researchers. The detailed experimental

protocols ensure that high-quality, reproducible data can be obtained. This multi-faceted

spectroscopic approach is fundamental to ensuring the purity, identity, and structural integrity of

di-sec-butyl succinate in scientific research and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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